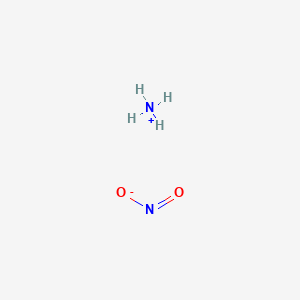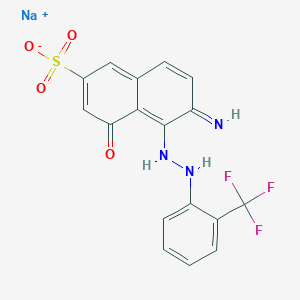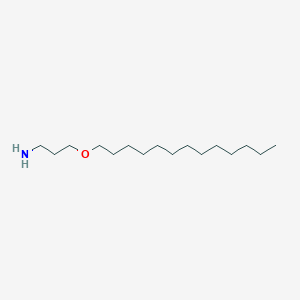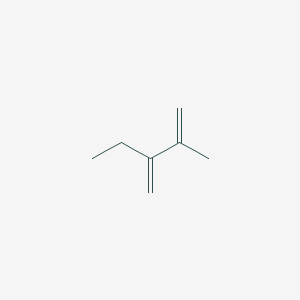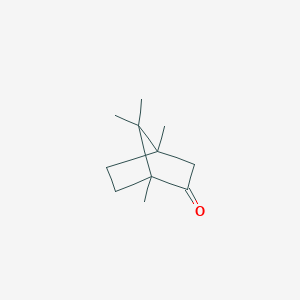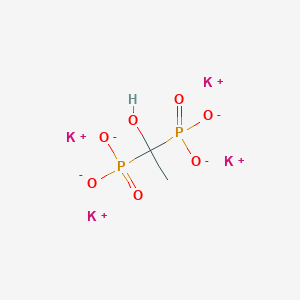
Bromodifluorophosphine sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromodifluorophosphine sulfide (BDPS) is a chemical compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. It is a colorless liquid that is highly reactive and can be used in various chemical reactions.
Mécanisme D'action
Bromodifluorophosphine sulfide is a highly reactive compound that can undergo various chemical reactions. It can act as a nucleophile, attacking electrophilic centers in other molecules. It can also act as a Lewis acid, accepting electrons from other molecules. The mechanism of action of Bromodifluorophosphine sulfide depends on the specific reaction it is involved in.
Effets Biochimiques Et Physiologiques
Bromodifluorophosphine sulfide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin and eye irritation. It should be handled with care and only used in a well-ventilated area.
Avantages Et Limitations Des Expériences En Laboratoire
Bromodifluorophosphine sulfide has several advantages in lab experiments, such as its high reactivity and versatility. It can be used in various chemical reactions and can be easily synthesized. However, it also has limitations, such as its toxicity and the need for specialized equipment and handling procedures.
Orientations Futures
There are several future directions for the research and development of Bromodifluorophosphine sulfide. One potential area of study is its use in the preparation of new drugs and pesticides. It can also be used in the development of new materials, such as polymers and coatings. Additionally, further studies are needed to understand its biochemical and physiological effects and to develop safe handling procedures.
Méthodes De Synthèse
Bromodifluorophosphine sulfide can be synthesized by reacting bromodifluorophosphine with sulfur in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified using various techniques such as distillation and chromatography.
Applications De Recherche Scientifique
Bromodifluorophosphine sulfide has several potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a reagent in various chemical reactions, such as the synthesis of heterocyclic compounds and the preparation of organophosphorus compounds. It is also used in the development of new drugs and pesticides.
Propriétés
Numéro CAS |
13706-09-7 |
|---|---|
Nom du produit |
Bromodifluorophosphine sulfide |
Formule moléculaire |
BrF2PS |
Poids moléculaire |
180.94 g/mol |
Nom IUPAC |
bromo-difluoro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/BrF2PS/c1-4(2,3)5 |
Clé InChI |
HOJMYXKQIBDQOG-UHFFFAOYSA-N |
SMILES |
FP(=S)(F)Br |
SMILES canonique |
FP(=S)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



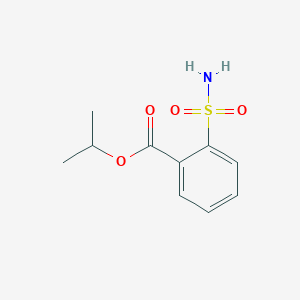

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)
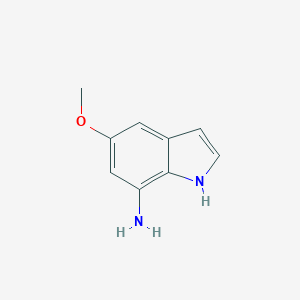

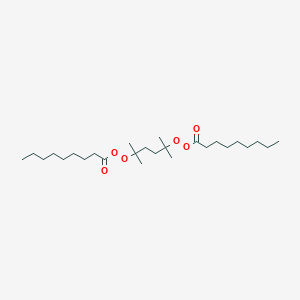
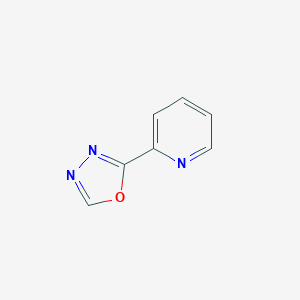
![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)
